molecular formula C9H12F8N2O4 B2386043 1-(2,2-Difluoroethyl)azetidin-3-amine; bis(trifluoroacetic acid) CAS No. 2102412-76-8

1-(2,2-Difluoroethyl)azetidin-3-amine; bis(trifluoroacetic acid)

Cat. No.: B2386043
CAS No.: 2102412-76-8
M. Wt: 364.192
InChI Key: QABCMBMGPNRWRJ-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)azetidin-3-amine; bis(trifluoroacetic acid) is a fluorinated azetidine derivative. This compound is known for its unique structural properties, which include a four-membered azetidine ring and multiple fluorine atoms. These features make it an interesting subject for various chemical and pharmaceutical research applications .

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)azetidin-3-amine; bis(trifluoroacetic acid) typically involves the reaction of azetidine derivatives with fluorinated reagents. One common method includes the reaction of azetidine with 2,2-difluoroethylamine under controlled conditions to form the desired product. The bis(trifluoroacetic acid) salt is then formed by treating the amine with trifluoroacetic acid .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)azetidin-3-amine; bis(trifluoroacetic acid) can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,2-Difluoroethyl)azetidin-3-amine; bis(trifluoroacetic acid) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)azetidin-3-amine; bis(trifluoroacetic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)azetidin-3-amine; bis(trifluoroacetic acid) can be compared with other fluorinated azetidine derivatives, such as:

The uniqueness of 1-(2,2-Difluoroethyl)azetidin-3-amine; bis(trifluoroacetic acid) lies in its specific fluorination pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-(2,2-difluoroethyl)azetidin-3-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2N2.2C2HF3O2/c6-5(7)3-9-1-4(8)2-9;2*3-2(4,5)1(6)7/h4-5H,1-3,8H2;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABCMBMGPNRWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(F)F)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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